N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2FN2OS2/c15-11-5-9(12(16)22-11)10-6-21-14(18-10)19-13(20)7-1-3-8(17)4-2-7/h1-6H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXFLDXGCHQFKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the thiophene and thiazole precursors. One common method includes the reaction of 2,5-dichlorothiophene-3-carboxylic acid with 4-fluorobenzamide under specific conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure purity and yield. Continuous flow reactors and automated systems are often employed to optimize the synthesis process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide has shown potential as an antimicrobial and antioxidant agent. Studies have demonstrated its efficacy in inhibiting the growth of various microorganisms and protecting cells from oxidative stress.
Medicine: The compound has been investigated for its medicinal properties, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic applications, including the treatment of infections and oxidative stress-related diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties contribute to the development of innovative products with enhanced performance and stability.
Mechanism of Action
The mechanism by which N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to the desired biological outcomes. The exact pathways and targets vary depending on the application, but common mechanisms include inhibition of microbial growth and reduction of oxidative stress.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The target compound’s key structural analogs include:
- N-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide (): Differs in the benzamide substituents (3,4-dimethoxy vs. 4-fluoro). Methoxy groups are electron-donating, which may increase solubility but reduce metabolic stability compared to the electron-withdrawing fluorine atom in the target compound.
- Hydrazinecarbothioamides [4–6] (): These compounds feature 2,4-difluorophenyl and sulfonylbenzoyl groups. Their IR spectra show C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) stretching bands, indicating distinct electronic environments compared to the target compound’s thiazole-thiophene system .
Table 1: Substituent and Spectral Comparison
| Compound | Benzamide Substituent | Thiophene/Thiazole Substituents | Key IR Bands (cm⁻¹) | Tautomeric Behavior |
|---|---|---|---|---|
| Target Compound | 4-Fluoro | 2,5-Dichloro | C=S: ~1247–1255* | Thione form stabilized |
| N-[...]-3,4-dimethoxybenzamide | 3,4-Dimethoxy | 2,5-Dichloro | Not reported | Not specified |
| Hydrazinecarbothioamides [4–6] | 2,4-Difluorophenyl | Sulfonylbenzoyl | C=S: 1243–1258; C=O: 1663–1682 | Hydrazinecarbothioamide form |
| Triazole-thiones [7–9] | N/A | Sulfonylphenyl, 2,4-difluorophenyl | C=S: 1247–1255; NH: 3278–3414 | Thione tautomer dominant |
Electronic and Steric Influences
- Fluorine vs. Methoxy groups, however, may engage in hydrogen bonding, altering target affinity .
- Dichlorothiophene vs. Sulfonylphenyl : The dichlorothiophene moiety in the target compound introduces steric bulk and strong electron-withdrawing effects, which could influence π-stacking interactions or reactivity in further derivatization compared to sulfonylphenyl groups in compounds [7–9] .
Tautomerism and Stability
The target compound’s thiazole-thiophene system may exhibit tautomerism analogous to triazole-thiones [7–9], where the thione form is stabilized (absence of S-H IR bands, presence of C=S and NH vibrations) . This tautomeric preference contrasts with hydrazinecarbothioamides [4–6], which retain C=O groups and exhibit distinct spectral profiles.
Implications for Further Research
- Biological Activity : Fluorinated aromatics are associated with enhanced bioavailability and target binding. Comparative studies with methoxy or chloro analogs (e.g., ) could elucidate substituent effects on activity.
- Crystallography : Tools like SHELX and ORTEP (–3) may aid in resolving the target compound’s crystal structure, providing insights into conformation and intermolecular interactions.
Biological Activity
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound integrates a thiazole ring and a dichlorothiophene moiety, contributing to its diverse biological activities. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's structure can be summarized as follows:
- Molecular Formula : C13H8Cl2N2OS
- Molar Mass : 307.18 g/mol
- Key Functional Groups : Thiazole ring, dichlorothiophene, and fluorobenzamide.
The presence of these functional groups enhances the compound's electronic properties and reactivity, which are crucial for its biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. Thiazole derivatives have been shown to inhibit the growth of various bacterial strains, including:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Inhibition observed |
These findings suggest that the compound may be effective against common pathogens.
Anti-inflammatory Effects
The compound may modulate inflammatory pathways by interacting with specific enzymes or receptors involved in the inflammatory response. This is particularly relevant in chronic inflammatory diseases where such modulation can lead to therapeutic benefits.
Anticancer Properties
Preliminary studies suggest that this compound could act as an anticancer agent. Its mechanisms may involve:
- Inhibition of Tumor Cell Proliferation : The compound may induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
Research has shown that compounds with similar structures often target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, studies indicate that thiazole derivatives can inhibit CDK2 activity, leading to cell cycle arrest.
The biological activity of this compound can be attributed to its interactions with various biochemical pathways:
- Target Interaction : The compound may interact with specific proteins involved in cell cycle regulation and apoptosis.
- Biochemical Pathways Impacted : It likely affects pathways related to inflammation and cancer cell proliferation.
- Resulting Biological Effects : Potential outcomes include reduced inflammation and inhibited tumor growth.
Case Studies and Research Findings
Several studies have investigated the biological activities of thiazole derivatives similar to this compound:
- Antiproliferative Activity : A study demonstrated that fluorinated thiazoles exhibit potent antiproliferative effects against sensitive cancer cells without a biphasic dose-response curve, suggesting a more predictable therapeutic window .
- Mechanistic Insights : Research utilizing microsomes from genetically engineered cells has shown that certain thiazole derivatives induce expression of cytochrome P450 enzymes in sensitive cancer cells, linking metabolism to their antiproliferative effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide?
- Methodological Answer : The compound can be synthesized via amide coupling between 4-fluorobenzoyl chloride and the corresponding thiazol-2-amine precursor. A typical protocol involves reacting 5-chlorothiazol-2-amine (or a substituted analog) with 4-fluorobenzoyl chloride in pyridine under stirring at room temperature, followed by purification via chromatography and recrystallization from methanol . For analogs with dichlorothiophene substituents, ensure controlled reaction conditions (e.g., inert atmosphere) to prevent side reactions.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use thin-layer chromatography (TLC) for reaction monitoring and high-performance liquid chromatography (HPLC) for quantitative purity assessment.
- Structural Confirmation : Employ nuclear magnetic resonance (NMR; ¹H/¹³C) to verify functional groups and coupling patterns. Mass spectrometry (MS) confirms the molecular ion peak. For crystallinity and absolute configuration, X-ray diffraction with SHELXL refinement is recommended .
Q. What are the solubility and formulation considerations for in vitro assays?
- Methodological Answer : Solubility can be estimated using the compound’s pKa (e.g., predicted via computational tools like ACD/Labs). For aqueous buffers, use dimethyl sulfoxide (DMSO) as a stock solvent, ensuring concentrations ≤10% (v/v) to avoid cytotoxicity. Pre-formulation studies should assess stability in PBS and simulated biological fluids .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, incubation times). To address this:
- Validate activity using orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme inhibition).
- Confirm compound stability under assay conditions via LC-MS.
- Cross-reference with structural analogs (e.g., fluorobenzamide derivatives in PET ligand studies) to identify critical pharmacophores .
Q. What computational strategies predict binding affinity and selectivity for target proteins?
- Methodological Answer :
- Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with target receptors (e.g., mGluR5 or dopamine D3).
- Molecular Dynamics (MD) : Simulate binding stability in explicit solvent (e.g., GROMACS) to assess conformational flexibility.
- Free Energy Calculations : Apply MM-GBSA to rank binding poses. Compare results with experimental SAR data from fluorobenzamide-based PET ligands .
Q. How does the crystal structure inform intermolecular interactions and stability?
- Methodological Answer : X-ray crystallography reveals hydrogen bonding (e.g., N–H⋯N/C=O⋯H–C) and π-π stacking between aromatic moieties. Refinement via SHELX software identifies key packing motifs, such as centrosymmetric dimers, which influence solubility and melting points. Non-classical interactions (e.g., C–H⋯F) further stabilize the lattice .
Q. What structural modifications optimize the dichlorothiophene moiety for enhanced activity?
- Methodological Answer :
- SAR Studies : Replace chlorine with electron-withdrawing groups (e.g., CF₃) to modulate electron density.
- Bioisosteres : Substitute thiophene with pyridine or benzothiazole to alter lipophilicity.
- In Silico Screening : Use QSAR models trained on analogs (e.g., agrochemical benzamides) to prioritize syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
